molecular formula C4N4S4Si B1584408 Tetraisothiocyanatosilane CAS No. 6544-02-1

Tetraisothiocyanatosilane

Cat. No.: B1584408
CAS No.: 6544-02-1
M. Wt: 260.4 g/mol
InChI Key: NOGBKWXHNPDHFA-UHFFFAOYSA-N
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Description

Tetraisothiocyanatosilane is a chemical compound with the molecular formula C₄N₄S₄Si . It is known for its unique structure, which includes four isothiocyanate groups attached to a silicon atom.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraisothiocyanatosilane can be synthesized through the reaction of silicon tetrachloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Tetraisothiocyanatosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetraisothiocyanatosilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the development of diagnostic agents and as a tool for studying biological processes.

    Industry: It is used in the production of polycarboxylic acids, amides, and other organic compounds.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of silicon and isothiocyanate groups, which gives it distinct chemical and physical properties.

Properties

IUPAC Name

tetraisothiocyanatosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N4S4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGBKWXHNPDHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N[Si](N=C=S)(N=C=S)N=C=S)=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N4S4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064410
Record name Silane, tetraisothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6544-02-1
Record name Tetraisothiocyanatosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6544-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, tetraisothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006544021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, tetraisothiocyanato-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, tetraisothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraisothiocyanatosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.783
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraisothiocyanatosilane
Reactant of Route 2
Tetraisothiocyanatosilane
Customer
Q & A

Q1: What is the main application of silicon tetraisothiocyanate in the provided research papers?

A1: Silicon tetraisothiocyanate is utilized as a reagent in the synthesis of aliphatic bis(thioureas). Specifically, it reacts with l,2-ethylenediamine and l,6-hexanediamine in anhydrous benzene with the aim of creating the desired bis(thiourea) compounds [].

Q2: Were the reactions using silicon tetraisothiocyanate successful in producing the desired aliphatic bis(thioureas)?

A2: The research indicates that the reactions involving silicon tetraisothiocyanate did not yield the intended bis(thioureas) []. For instance, the reaction with l,6-hexanediamine resulted in a product containing 40.3 ± 2.07 % thiocyanate by mass, suggesting an incomplete or undesired reaction pathway [].

Q3: Are there any spectroscopic data available for silicon tetraisothiocyanate or its reaction products mentioned in the papers?

A3: The papers primarily focus on the analysis of the targeted aliphatic bis(thioureas). While they mention the presence of characteristic thiocyanate IR absorbance peaks around 2100 cm-1, they do not provide specific spectroscopic data for silicon tetraisothiocyanate itself [].

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